N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a synthetic compound known for its intriguing structural characteristics. It combines a chloro-substituted oxazepinone ring with an isoxazole moiety, contributing to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells . This can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The compound’s action primarily affects the DNA repair pathway . By inhibiting PARP1, the compound prevents the repair of single-strand DNA breaks .
Pharmacokinetics
Similar compounds have been shown to have good secondary pharmacology and physicochemical properties
Result of Action
The result of the compound’s action at the molecular level is the accumulation of DNA damage in cells due to the inhibition of PARP1 . At the cellular level, this can lead to cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Starting Material: : The synthesis begins with the preparation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine.
Intermediate Formation: : The intermediate is then reacted with an appropriate reagent to introduce the ethyl isoxazole-5-carboxamide group.
Final Assembly: : The final compound is assembled through a sequence of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to enhance yield and purity, using automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, potentially forming new functional groups or altering existing ones.
Reduction: : Reduction reactions may target the oxazepinone ring or the isoxazole moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chloro or carboxamide groups.
Common Reagents and Conditions
Oxidation Reagents: : Commonly used oxidants include potassium permanganate and chromium trioxide.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are frequently employed.
Substitution Reagents: : Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products from these reactions include derivatives with modified functional groups, leading to potential new compounds with altered biological activities.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is used extensively in scientific research:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : In studies of cell signaling pathways and molecular interactions.
Medicine: : Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: : Utilized in the development of new materials or as a precursor in chemical manufacturing.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is distinguished by:
Unique Structural Features: : The combination of chloro-oxazepinone and isoxazole moieties.
Enhanced Biological Activity: : Potentially greater efficacy or specificity in certain applications.
List of Similar Compounds
7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives
Isoxazole-5-carboxamide analogs
Other chloro-substituted heterocyclic compounds
Conclusion
This compound showcases a fascinating blend of chemical complexity and biological potential, making it a valuable subject of study across various scientific disciplines. The intricacies of its synthesis, reactions, and applications underline its significance in advancing both fundamental and applied research.
That's the lowdown on this compound
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-1-2-12-10(7-11)8-19(14(20)9-22-12)6-5-17-15(21)13-3-4-18-23-13/h1-4,7H,5-6,8-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCNHUAVAXVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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